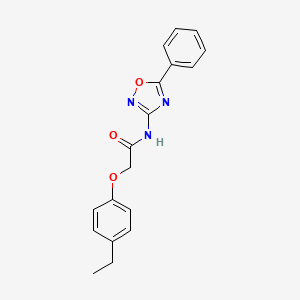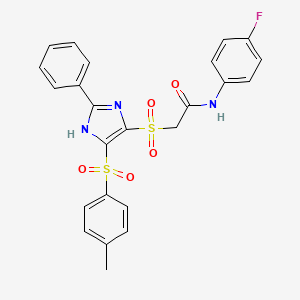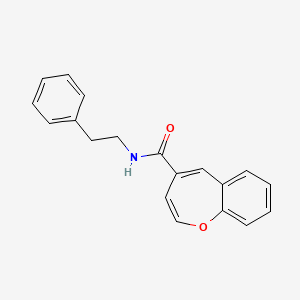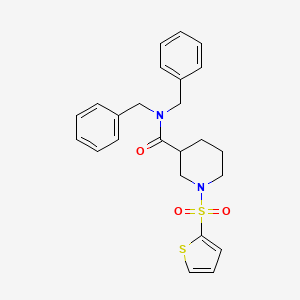![molecular formula C25H27N3O4 B11334314 2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334314.png)
2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules. The presence of the 3,4,5-trimethoxyphenyl group enhances its pharmacological properties, making it a valuable molecule for research and therapeutic purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step often involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the trimethoxyphenyl group is introduced using a suitable nucleophile.
Attachment of the 4-Ethylphenyl Group: The final step involves the coupling of the 4-ethylphenyl group to the quinazolinone core, which can be accomplished using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The compound exerts its effects primarily through the inhibition of key enzymes and proteins involved in cell division and survival. For instance, it can bind to the colchicine binding site on tubulin, preventing microtubule polymerization and thus inhibiting cell division. Additionally, it may interact with other molecular targets such as heat shock proteins and kinases, disrupting various signaling pathways essential for cancer cell survival .
相似化合物的比较
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor.
Podophyllotoxin: Another compound that targets microtubules.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of the quinazolinone core and the 3,4,5-trimethoxyphenyl group, which enhances its pharmacological profile. This combination allows for more potent and selective interactions with biological targets, making it a promising candidate for further development in medicinal chemistry .
属性
分子式 |
C25H27N3O4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
2-(4-ethylanilino)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H27N3O4/c1-5-15-6-8-18(9-7-15)27-25-26-14-19-20(28-25)10-16(11-21(19)29)17-12-22(30-2)24(32-4)23(13-17)31-3/h6-9,12-14,16H,5,10-11H2,1-4H3,(H,26,27,28) |
InChI 键 |
NMKXFTKAMDCXKF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B11334232.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B11334245.png)
![5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11334257.png)
![6-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11334265.png)


![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11334293.png)
![1,7-dimethyl-3-phenacyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11334298.png)
![N-{3'-Acetyl-1-[(2-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide](/img/structure/B11334301.png)
![2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11334309.png)
![1-{2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11334316.png)
![1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}propan-1-one](/img/structure/B11334320.png)

